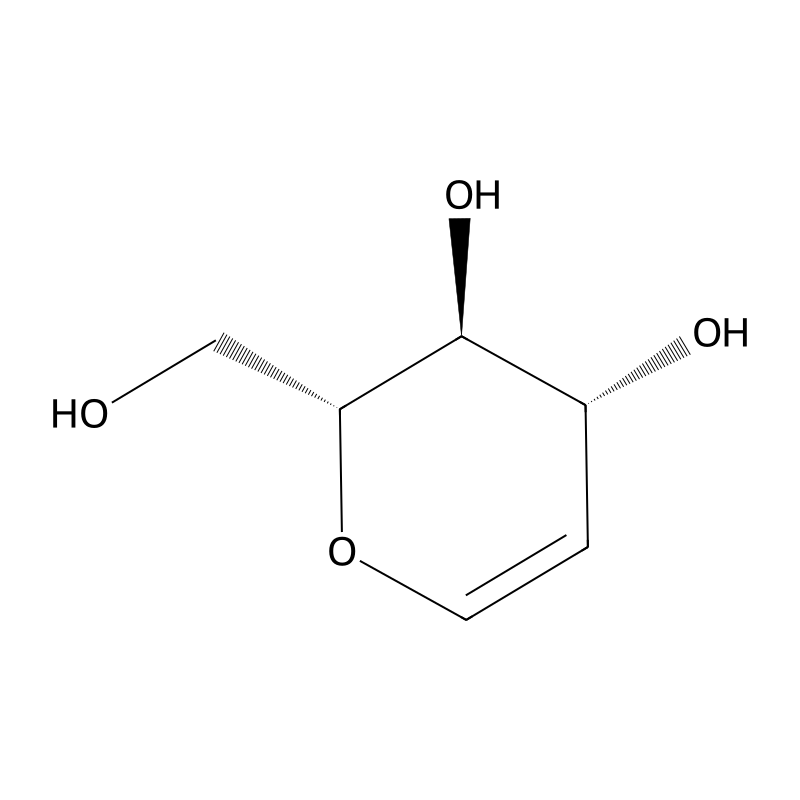

d-Glucal

Content Navigation

D-Glucal directly addresses the synthetic inefficiency of converting D-glucose or tri-O-acetyl-D-glucal into custom glycosyl donors. · Eliminates 4-5 steps (acetylation, bromination, elimination, deprotection) vs. D-glucose; · Avoids yield loss from acetyl removal when orthogonal protecting groups are required; · Enables stereoselective DMDO epoxidation to 1,2-anhydrosugars free of manno-isomer, and click-chemistry cascades. Bulk stock available for immediate global delivery.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

D-Glucal (CAS 13265-84-4) is a foundational, unprotected 1,2-unsaturated cyclic carbohydrate that serves as a highly versatile chiral building block in chemoinformatics and synthetic chemistry. Unlike its fully acetylated counterpart, D-glucal features three free hydroxyl groups, enabling immediate and regioselective functionalization. It is primarily procured as a direct precursor for the synthesis of complex O- and C-glycosides, 1,2-anhydrosugars, and 2-deoxy-D-glucose derivatives. By providing a pre-formed enol ether embedded within a pyranose ring, D-glucal allows synthetic chemists and industrial buyers to bypass the multi-step deoxygenation of standard hexoses, offering a streamlined starting point for orthogonal protection strategies and stereoselective glycosyl donor assembly [1].

Research Fit

Free-hydroxyl glycal building block for direct nucleophilic functionalizations

Enzymatic probe for glycosidase hydration and glucose oxidase inhibition studies

Stereoselective precursor for β-O-glycoside and 2-deoxy sugar phosphate synthesis

Buyers frequently evaluate whether to procure the ultimate starting material (D-glucose) or the more common protected variant (tri-O-acetyl-D-glucal) instead of unprotected D-glucal. Substituting D-glucal with D-glucose introduces a highly inefficient 4-to-5 step synthetic overhead (acetylation, bromination, reductive elimination, and deprotection) characterized by cumulative yield losses and increased reagent consumption [1]. Conversely, defaulting to tri-O-acetyl-D-glucal restricts synthetic flexibility; if a target requires specific stereodirecting protecting groups (such as benzyl or silyl ethers) to control downstream anomeric selectivity, the acetyl groups must first be quantitatively removed. This mandatory deacetylation step adds unnecessary processing time, reduces overall atom economy, and introduces potential yield losses, making direct procurement of D-glucal the more efficient choice for custom-protected glycosyl donors [2].

Substitution Risk

Peracetylated analog lacks free hydroxyls

Tri-O-acetyl-D-glucal masks hydroxyl groups, preventing orthogonal protection and direct nucleophilic reactions accessible with D-Glucal.

Enzymatic profile differs from D-galactal

D-Galactal exhibits slower hydration by β-glucosidase and yields a different byproduct profile; generic interchange may compromise reaction outcomes.

Stereoselective Epoxidation via Custom Protection

The synthesis of 1,2-anhydrosugars via dimethyldioxirane (DMDO) epoxidation is highly dependent on the protecting groups present on the glycal. When D-glucal is procured to directly install benzyl protecting groups, the subsequent DMDO epoxidation yields the corresponding 1,2-anhydrosugar with 100% stereoselectivity (gluco isomer only) and a 99% chemical yield. In direct contrast, utilizing the standard commercial comparator, tri-O-acetyl-D-glucal, under identical biphasic conditions results in an 87% yield and a problematic 7:1 mixture of gluco and manno epoxides [1].

| Evidence Dimension | Epoxidation stereoselectivity (gluco:manno ratio) and yield |

| Target Compound Data | 100% selectivity, 99% yield (via direct benzyl protection of D-glucal) |

| Comparator Or Baseline | 7:1 selectivity, 87% yield (Tri-O-acetyl-D-glucal) |

| Quantified Difference | Complete elimination of the manno isomer and a 12% absolute yield improvement |

| Conditions | DMDO generated in situ from Oxone/acetone in a biphasic CH2Cl2-aqueous NaHCO3 system |

Procuring D-glucal allows for the direct installation of stereodirecting benzyl groups, completely suppressing undesired isomer formation and simplifying downstream purification.

Step Economy in Acceptor Protection

The construction of complex oligosaccharides often requires orthogonally protected glycosyl acceptors, such as 4,6-O-silylene derivatives. Starting from unprotected D-glucal allows for the direct, regioselective installation of a silylene group at the 4- and 6-hydroxyl positions in a single step with a 73% yield [1]. If tri-O-acetyl-D-glucal is used as the starting material, a mandatory global deacetylation step must be performed and purified before silylation can occur.

| Evidence Dimension | Synthetic steps to 4,6-O-silylene-protected glycal |

| Target Compound Data | 1 step (73% yield) |

| Comparator Or Baseline | Minimum 2 steps (Tri-O-acetyl-D-glucal requires prior deacetylation) |

| Quantified Difference | Reduction of 1 full synthetic step and avoidance of deprotection yield losses |

| Conditions | Regioselective silylene protection of 4- and 6-OH groups |

Direct procurement of the unprotected glycal streamlines the synthesis of complex glycosyl donors by eliminating mandatory deprotection cycles.

2-Deoxy Sugar Synthesis Bypass

D-glucal serves as the immediate precursor for the synthesis of 2-deoxy-D-glucose and its derivatives via direct hydration or electrophilic addition. Utilizing D-glucal requires only 1 to 2 synthetic steps to reach the final 2-deoxy target. In contrast, utilizing D-glucose as the starting material requires a highly inefficient 4-step sequence (per-acetylation, anomeric bromination, reductive elimination with zinc, and final deacetylation) to reach the same glycal intermediate [1].

| Evidence Dimension | Synthetic steps required to generate the glycal enol ether intermediate |

| Target Compound Data | 0 steps (pre-formed intermediate) |

| Comparator Or Baseline | 4 steps (D-Glucose) |

| Quantified Difference | Elimination of 4 synthetic steps and associated cumulative yield degradation |

| Conditions | Standard synthesis of 2-deoxy-D-glucose derivatives |

Bypassing the multi-step deoxygenation of D-glucose significantly accelerates the industrial and laboratory production of 2-deoxy-sugar therapeutics.

Unprotected Multicomponent Cascade Reactions

D-glucal uniquely enables specific one-pot multicomponent cascade reactions due to its unprotected hydroxyl groups. For example, D-glucal undergoes a Cu(OTf)2-catalyzed cascade transformation with TMSN3 and alkynes to form complex furan-appended triazole glycoconjugates in good yields. Fully protected comparators, such as per-O-acetylated glycals, are fundamentally incompatible with this specific cascade mechanism, as the transformation relies on the reactivity of the free hydroxyls to facilitate the initial ring-opening and subsequent furan formation [1].

| Evidence Dimension | Compatibility with Cu-catalyzed furan-triazole cascade synthesis |

| Target Compound Data | Compatible (forms target glycoconjugates in one pot) |

| Comparator Or Baseline | Incompatible (Per-O-acetylated glycals fail to undergo the required ring-opening) |

| Quantified Difference | Binary capability (reaction proceeds vs. reaction fails) |

| Conditions | Cu(OTf)2-catalyzed reaction with TMSN3 and propargyl alcohol in acetonitrile |

The presence of free hydroxyls allows buyers to execute advanced, one-pot multicomponent syntheses that are impossible with fully protected analogs.

Stereopure 1,2-Anhydrosugar Synthesis

Directly following from its superior compatibility with custom stereodirecting protecting groups (such as benzyl ethers), D-glucal is the optimal starting material for the synthesis of 1,2-anhydrosugars via DMDO epoxidation. This application is critical for producing highly reactive glycosyl donors where the complete suppression of the manno-epoxide isomer is required for downstream purity [1].

Complex Oligosaccharide Assembly

In the synthesis of complex, branched oligosaccharides, D-glucal is utilized to rapidly generate orthogonally protected building blocks. Because it lacks pre-installed acetyl groups, chemists can directly apply regioselective protections—such as 4,6-O-silylene or specific benzylations—without the time and yield penalties of a preliminary deacetylation step [2].

2-Deoxy-Sugar Therapeutics Manufacturing

D-glucal is the preferred procurement choice for the scalable synthesis of 2-deoxy-D-glucose and related antiviral or metabolic therapeutics. By providing the essential enol ether motif upfront, it bypasses the multi-step, low-atom-economy deoxygenation of D-glucose, ensuring a more direct and higher-yielding manufacturing route [3].

One-Pot Glycoconjugate Synthesis

For advanced click-chemistry workflows, D-glucal is deployed in Cu-catalyzed multicomponent cascade reactions. The unprotected hydroxyl groups facilitate unique ring-opening mechanisms that allow the one-pot assembly of furan-appended triazole glycoconjugates, an approach that is impossible with fully protected analogs [4].

Application Fit Matrix

References

- [1] Cheshev, P.; Marra, A.; Dondoni, A. 'Direct Epoxidation of D-Glucal and D-Galactal Derivatives with in situ Generated DMDO.' Carbohydrate Research 2006, 341, 2714-2716.

- [2] Pomin, V. H. et al. 'd-Glucuronate and d-Glucuronate Glycal Acceptors for the Scalable Synthesis of d-GlcN-α-1,4-d-GlcA Disaccharides.' J. Org. Chem. 2023, 88, 15, 10836-10846.

- [3] Singh, R. et al. 'A review on synthetic methods for 2-Deoxy-D-glucose.' Arkivoc 2022, vi, 0-0.

- [4] Mukherjee, D. et al. 'Multicomponent Cascade Transformation of d-Glucal to Furan-Appended Triazole Glycoconjugates.' J. Org. Chem. 2010, 75, 9, 3133-3136.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Explore Compound Types

O4Si-4